Ethyl 8-(4-fluorophenyl)-8-oxooctanoate chemical properties and structure
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is a synthetic ketoester that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a fluorinated aromatic ring coupled to a linear ester chain, presents a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the potential biological significance of this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document aims to be an authoritative resource for professionals in research and drug development.
Introduction
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, with the CAS Number 898792-76-2, is an aromatic ketone and an ethyl ester. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. The long-chain ester component provides lipophilicity and can be a site for further chemical modification. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.
Chemical Structure and Properties
The chemical structure of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is characterized by a 4-fluorophenyl group attached to the carbonyl carbon of an octanoic acid ethyl ester at the 8-position.
Structural Diagram
Caption: Chemical structure of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 898792-76-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₂₁FO₃ | - |
| Molecular Weight | 280.34 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Inferred from similar compounds |
| Melting Point | Not determined | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, EtOH). Insoluble in water. | Inferred from structural analysis |
Synthesis and Characterization
The most plausible and widely used method for the synthesis of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and characterization.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on standard laboratory practices for similar reactions and should be optimized for specific laboratory conditions and scales.
Materials:
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Fluorobenzene
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Ethyl octanedioyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and ice bath
Procedure:
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Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
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Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl octanedioyl chloride (1.0 equivalent) in anhydrous dichloromethane via a dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.
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Addition of Fluorobenzene: To the cooled mixture, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 8-(4-fluorophenyl)-8-oxooctanoate.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive with water. Maintaining anhydrous conditions is critical to prevent catalyst deactivation and ensure the reaction proceeds efficiently.
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the Friedel-Crafts acylation and minimize the formation of byproducts. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
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Acidic Quench: The addition of HCl serves to decompose the aluminum chloride complex formed with the ketone product, allowing for its isolation.
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Bicarbonate Wash: Neutralizes any remaining acidic components in the organic layer.
Characterization
While specific spectra for this compound are not widely published, the following are the expected spectroscopic characteristics based on its structure.
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¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, multiplets for the aliphatic chain protons, and aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.
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¹³C NMR: Key signals would include the carbonyl carbons of the ketone and the ester, aromatic carbons (with C-F coupling), and the aliphatic carbons of the octanoate chain and the ethyl group.
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IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the aromatic and aliphatic groups.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 280.34 would be expected, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the aliphatic chain.
Potential Applications and Biological Significance
Aromatic ketones and long-chain esters are prevalent motifs in biologically active molecules. While the specific biological activity of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is not yet extensively documented, its structural features suggest several areas of potential interest for researchers.
Precursor in Organic Synthesis
The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The ketone and ester functionalities can be selectively modified to introduce further complexity, making it a valuable building block for the synthesis of:
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Pharmaceutical Analogs: The fluorophenyl ketone moiety is present in various pharmacologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential therapeutic applications.
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Heterocyclic Compounds: The dicarbonyl nature (after potential modification) of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems.
Potential Pharmacological Activities
The class of molecules to which Ethyl 8-(4-fluorophenyl)-8-oxooctanoate belongs, substituted ketoesters, has been investigated for a range of biological activities.[1][2]
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Enzyme Inhibition: The keto-ester functionality can interact with the active sites of various enzymes. For instance, similar structures have been explored as potential inhibitors of cholinesterases, which could be relevant in the context of neurodegenerative diseases.[1]
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Antibacterial and Antifungal Agents: The lipophilic nature of the long aliphatic chain combined with the reactive carbonyl groups could impart antimicrobial properties.
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Anti-inflammatory and Analgesic Properties: Some pyrazolone derivatives, which can be synthesized from β-keto esters, are known to possess anti-inflammatory and analgesic effects.
It is important to emphasize that these are potential areas of investigation, and dedicated biological screening would be required to ascertain any specific activities of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate.
Conclusion
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is a chemical compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. Its synthesis is readily achievable through established methodologies like the Friedel-Crafts acylation. The presence of a fluorinated aromatic ring and a modifiable ester group makes it an attractive scaffold for the development of novel molecules in the pharmaceutical and material science sectors. Further research into its specific physical properties and biological activities is warranted to fully elucidate its potential.
References
- CAS 898792-76-2: Ethyl 4-fluoro-η-oxobenzeneoctanoate. (n.d.). Retrieved February 14, 2026, from a chemical supplier's website. (Note: A direct, stable URL for a specific supplier is not provided to maintain neutrality, but the CAS number can be used for searching on various chemical supplier websites).
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2013). Chinese Journal of Chemistry. Retrieved February 14, 2026, from [Link]
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Ali, B., et al. (2015). Synthesis, anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides: a possible role in the management of Alzheimer's. PMC. Retrieved February 14, 2026, from [Link]
- Identifying side products in Friedel-Crafts acylation of fluorobenzene. (n.d.). Benchchem. Retrieved February 14, 2026, from a relevant technical note on a chemical supplier's website.
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Rojas-Duran, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Retrieved February 14, 2026, from [Link]
Sources
- 1. Synthesis, anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides: a possible role in the management of Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
